![molecular formula C12H14N2O5S B2417730 2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone CAS No. 1325306-34-0](/img/structure/B2417730.png)
2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring, a nitrophenyl group, and a sulfonyl group
Mechanism of Action
Target of action
Compounds containing a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific studies on “2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone”, it’s difficult to determine its exact mode of action. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical pathways
The pyrrolidine ring and its derivatives have been reported to have bioactive molecules with target selectivity .
Pharmacokinetics
Heteroatomic fragments in molecules are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action environment
The design of new pyrrolidine compounds with different biological profiles can be guided by understanding these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 2-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring or other functional groups are oxidized.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-[(2-Aminophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone
- 2-[(2-Methylphenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone
- 2-[(2-Fluorophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone
Uniqueness
2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications.
Properties
IUPAC Name |
2-(2-nitrophenyl)sulfonyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c15-12(13-7-3-4-8-13)9-20(18,19)11-6-2-1-5-10(11)14(16)17/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYZBKYIGAYYSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}acetamide](/img/structure/B2417647.png)
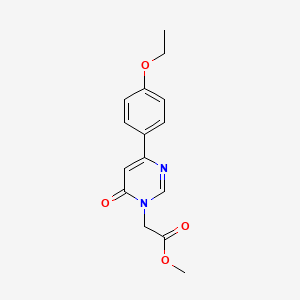

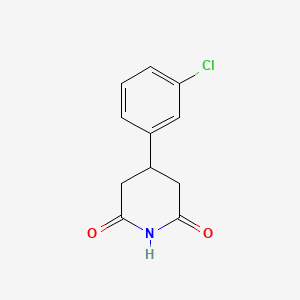
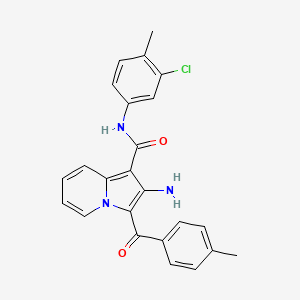
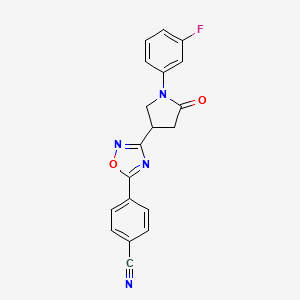
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine](/img/structure/B2417657.png)
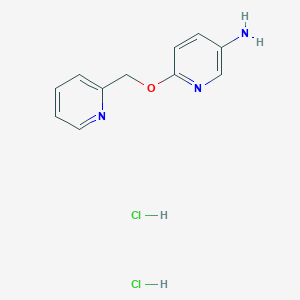
![2-(3-((4-Fluorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2417660.png)
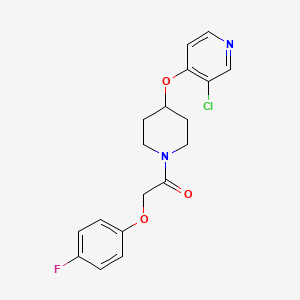
![(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one](/img/structure/B2417662.png)
![1-Morpholin-4-yl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone](/img/structure/B2417663.png)
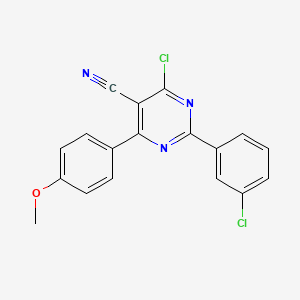
![5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2417667.png)
